molecular formula C19H16O4S B14267003 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate CAS No. 189892-63-5

3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate

Cat. No.: B14267003
CAS No.: 189892-63-5
M. Wt: 340.4 g/mol
InChI Key: DIRRJGZDFPIXQV-UHFFFAOYSA-N
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Description

3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate is a chemical compound that belongs to the thioxanthenone family This compound is characterized by the presence of a thioxanthene core structure, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate typically involves the reaction of 9-oxo-9H-thioxanthene-2-ol with prop-2-enoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted thioxanthene compounds.

Scientific Research Applications

3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothioxanthen-9-one
  • 2-Isopropyl-9H-thioxanthen-9-one
  • Ethyl 9-oxo-9H-thioxanthene-2-carboxylate
  • [(9-Oxo-9H-thioxanthen-2-yl)oxy]acetic acid

Uniqueness

3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate is unique due to its specific structural features and the presence of the prop-2-enoate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

189892-63-5

Molecular Formula

C19H16O4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(9-oxothioxanthen-2-yl)oxypropyl prop-2-enoate

InChI

InChI=1S/C19H16O4S/c1-2-18(20)23-11-5-10-22-13-8-9-17-15(12-13)19(21)14-6-3-4-7-16(14)24-17/h2-4,6-9,12H,1,5,10-11H2

InChI Key

DIRRJGZDFPIXQV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

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